Methyl 3-(benzylamino)-3-oxopropanoate
Overview
Description
Methyl 3-(benzylamino)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocycles
Methyl 3-(benzylamino)-3-oxopropanoate plays a critical role in synthesizing various heterocycles. For instance, its reaction with chloroacetone and ammonia leads to the formation of methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, a compound with potential applications in organic synthesis and medicinal chemistry (Pokhodylo, Matiichuk, & Obushak, 2010).
Production of Cyclopropyl-Containing Compounds
The compound is utilized in the production of cyclopropyl-containing compounds. For example, it can react with zinc and benzyl- or cyclohexylamides of 3-aryl-2-cyanopropenoic acids to yield specific methyl esters. These products have distinct structural properties, as confirmed by X-ray diffraction analysis (Kirillov, Nikiforova, Slepukhin, & Vakhrin, 2013).
Tobacco Flavoring
In flavor chemistry, methyl 3-(2-oxo-cyclohexyl)propionate, a derivative of this compound, is synthesized and used in tobacco flavoring. This application demonstrates the compound's versatility in the food and fragrance industry (Zhao Yu, 2010).
Organic Synthesis and Photocyclization
The compound is also significant in organic synthesis, particularly in photocyclization processes. For instance, its derivatives undergo oxidative photocyclization to form benzo[a]carbazoles, highlighting its role in advanced organic synthesis techniques (Li, Pang, Zhang, Yang, & Yu, 2015).
Environmental Applications
In environmental science, derivatives of this compound, like methyl propylaminopropanoate, are used to create functionalized magnetic nanoparticles. These nanoparticles are effective in removing hazardous dyes from aqueous solutions, indicating its potential in water treatment technologies (Mohammadi Galangash, Niyazi Kolkasaraei, Ghavidast, & Shirzad-Siboni, 2016).
Properties
IUPAC Name |
methyl 3-(benzylamino)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)7-10(13)12-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUAADDJYWWUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456914 | |
Record name | Methyl 3-(benzylamino)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66825-16-9 | |
Record name | Methyl 3-(benzylamino)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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